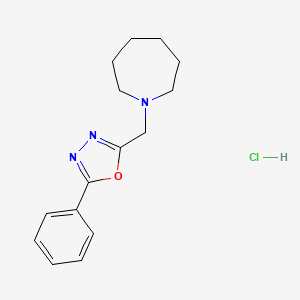

2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride

Description

2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a phenyl group at position 5 and an azepane-containing methyl group at position 2. This compound is structurally analogous to other 1,3,4-oxadiazole derivatives studied for their anticancer, antimicrobial, and insecticidal activities .

Properties

IUPAC Name |

2-(azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-2-7-11-18(10-6-1)12-14-16-17-15(19-14)13-8-4-3-5-9-13;/h3-5,8-9H,1-2,6-7,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQHLRAZLPEZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The azepane moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the oxadiazole ring or the azepane moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride exhibits a range of biological activities:

-

Anticancer Activity :

- Compounds containing the oxadiazole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7, with IC50 values in the micromolar range .

- Mechanisms include enzyme inhibition (e.g., histone deacetylases) and modulation of cell cycle progression leading to apoptosis .

-

Antimicrobial Properties :

- The compound has been evaluated for its antibacterial and antifungal activities. Research indicates effective inhibition against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

- The ability to interact with biological macromolecules suggests potential for therapeutic applications against infections.

- Anti-inflammatory Effects :

Anticancer Studies

A notable study involved screening various oxadiazole derivatives for anticancer activity at the National Cancer Institute (NCI). Among these, compounds similar to 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride exhibited potent growth inhibition against several cancer cell lines (e.g., prostate and breast cancer) with promising growth inhibition percentages .

Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of oxadiazole derivatives, 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride demonstrated significant activity against Mycobacterium tuberculosis strains. Molecular docking studies further elucidated its interaction mechanisms with key mycobacterial enzymes .

Comparative Analysis of Oxadiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Phenyl-1,3,4-Oxadiazole | Contains a phenyl group; lacks azepane | Antimicrobial and anticancer |

| 2-Amino-5-phenyloxadiazole | Amino group present; different substituents | Anticancer and anti-inflammatory |

| 2-(Benzyl)oxadiazole | Benzyl instead of azepane | Antimicrobial |

| 5-Methylthio-substituted oxadiazoles | Contains methylthio group | Antibacterial and antifungal |

Mechanism of Action

The mechanism of action of 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The azepane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole scaffold is highly versatile, with substitutions at positions 2 and 5 significantly influencing biological activity. Below is a comparative analysis of key derivatives:

Physicochemical Properties

Biological Activity

2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an oxadiazole ring, which is known for its potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is C₁₅H₂₀ClN₃O, with a molecular weight of 293.79 g/mol. The structure includes an azepane ring and a phenyl group attached to the oxadiazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClN₃O |

| Molecular Weight | 293.79 g/mol |

| CAS Number | 1179365-90-2 |

The biological activity of 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride is attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring can modulate enzyme activity or receptor interactions, while the azepane moiety may enhance cell membrane penetration, thereby increasing the compound's efficacy in various biological contexts.

Antimicrobial Activity

Studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride have shown effectiveness against various strains of bacteria and fungi. In particular, compounds with similar structures have demonstrated activity against resistant strains of Mycobacterium tuberculosis .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example:

- Cytotoxicity Studies : The compound exhibited IC₅₀ values in the micromolar range against several cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Comparative Analysis with Similar Compounds

When compared to other oxadiazole derivatives such as 2-(Piperidin-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride and 2-(Morpholin-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride, 2-(Azepan-1-ylmethyl)-5-phenyl exhibits unique pharmacokinetic properties due to the azepane ring's influence on solubility and membrane permeability .

Table: Comparative Biological Activity

| Compound | IC₅₀ (µM) | Activity Type |

|---|---|---|

| 2-(Azepan-1-ylmethyl)-5-phenyl | 0.12 - 2.78 | Anticancer |

| 2-(Piperidin-1-ylmethyl)-5-phenyl | >10 | Antimicrobial |

| 2-(Morpholin-1-ylmethyl)-5-phenyl | 5 - 15 | Anticancer |

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells, it was found that compounds similar to 2-(Azepan-1-ylmethyl)-5-pheny demonstrated significant apoptotic activity. Flow cytometry analysis revealed increased levels of p53 expression and caspase activation leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited excellent metabolic stability and bioavailability, making them promising candidates for further development .

Q & A

Q. What are the optimal synthetic routes for 2-(Azepan-1-ylmethyl)-5-phenyl-1,3,4-oxadiazole hydrochloride?

The synthesis typically involves coupling azepane derivatives with pre-functionalized 1,3,4-oxadiazole precursors. For example, analogous compounds are synthesized via nucleophilic substitution of chlorinated intermediates with amines (e.g., benzylamine or cyclohexylamine) in diethyl ether, yielding hydrochlorides after acid treatment . Key steps include controlling stoichiometry, reaction time, and temperature to achieve yields >60%. Characterization via IR and NMR confirms NH, C=N, and aromatic proton signals, while MS validates fragmentation patterns .

Q. Which spectroscopic techniques are critical for characterizing this compound?

IR spectroscopy identifies functional groups (e.g., NH stretches at ~3200 cm⁻¹, C=N at ~1600 cm⁻¹). ¹H/¹³C NMR resolves substituent environments, such as azepane methylene protons (δ 2.5–3.5 ppm) and phenyl aromatic protons (δ 7.2–7.8 ppm). Mass spectrometry (MS) corroborates molecular ion peaks and fragmentation pathways, while elemental analysis confirms purity .

Q. How is purity assessed during synthesis?

Purity is evaluated via melting point consistency, chromatographic methods (HPLC/TLC), and spectral homogeneity. Discrepancies in NMR integration ratios or unexpected MS fragments indicate impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How can computational methods improve the design and efficiency of its synthesis?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines computational reaction path searches with machine learning to prioritize optimal conditions (e.g., solvent, catalyst) and validate intermediates . This reduces development time by ~40% and enhances yield predictability .

Q. What experimental design strategies optimize reaction conditions for scale-up?

Statistical Design of Experiments (DoE) identifies critical variables (e.g., temperature, pH, reagent ratio). For oxadiazole derivatives, factorial designs or response surface methodologies minimize experiments while maximizing data on yield and byproduct formation. For example, a Central Composite Design could optimize amine coupling efficiency and HCl quenching .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

X-ray crystallography (e.g., single-crystal XRD) provides definitive structural confirmation. If NMR/IR data conflict with crystallographic results (e.g., unexpected tautomerism or protonation states), computational geometry optimization (DFT) reconciles discrepancies by modeling energetically favorable conformations . Cross-validation with 2D NMR (COSY, NOESY) further clarifies dynamic structural features .

Q. What mechanistic insights explain the reactivity of the 1,3,4-oxadiazole core?

The oxadiazole’s electron-deficient ring undergoes nucleophilic attack at the C5 position. Azepane’s bulky substituents sterically hinder undesired side reactions, while HCl protonation enhances electrophilicity. Mechanistic studies using kinetic isotope effects or Hammett plots quantify substituent impacts on reaction rates .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH) assess degradation pathways. LC-MS monitors hydrolytic cleavage of the oxadiazole ring or azepane N-alkylation. Protective measures include inert-atmosphere storage, desiccants, or formulation as a hydrochloride salt to enhance hygroscopic resistance .

Q. What safety protocols are essential for handling this compound?

Adherence to institutional Chemical Hygiene Plans is mandatory. Personal protective equipment (PPE), fume hood use, and spill kits are required. Pre-experiment risk assessments evaluate toxicity (e.g., LD50 of analogous oxadiazoles) and reactivity (e.g., HCl corrosivity) .

Q. How to analyze and mitigate degradation products in long-term studies?

Forced degradation (acid/base/oxidative stress) identifies major impurities. High-resolution MS and NMR elucidate degradation structures, while QSAR models predict toxicity of byproducts. Mitigation strategies include pH stabilization (<6.0) or antioxidant additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.